molecular formula C7H6ClF2NO2 B12845388 (2-Carboxy-4,5-difluoro-phenyl)ammonium chloride CAS No. 20372-64-9

(2-Carboxy-4,5-difluoro-phenyl)ammonium chloride

Katalognummer: B12845388
CAS-Nummer: 20372-64-9
Molekulargewicht: 209.58 g/mol
InChI-Schlüssel: GIOXTEWHZZNFCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Carboxy-4,5-difluoro-phenyl)ammonium chloride is a chemical compound with the molecular formula C7H6ClF2NO2 . This compound is characterized by the presence of a carboxylic acid group, two fluorine atoms, and an ammonium chloride group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of (2-Carboxy-4,5-difluoro-phenyl)ammonium chloride typically involves the reaction of 2,4,5-trifluorobenzoic acid with ammonium chloride under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Analyse Chemischer Reaktionen

(2-Carboxy-4,5-difluoro-phenyl)ammonium chloride undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

(2-Carboxy-4,5-difluoro-phenyl)ammonium chloride has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of (2-Carboxy-4,5-difluoro-phenyl)ammonium chloride involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with target molecules, while the fluorine atoms can enhance the compound’s reactivity and stability. The ammonium chloride group can facilitate ionic interactions with biological molecules, contributing to the compound’s overall activity .

Vergleich Mit ähnlichen Verbindungen

(2-Carboxy-4,5-difluoro-phenyl)ammonium chloride can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

20372-64-9

Molekularformel

C7H6ClF2NO2

Molekulargewicht

209.58 g/mol

IUPAC-Name

(2-carboxy-4,5-difluorophenyl)azanium;chloride

InChI

InChI=1S/C7H5F2NO2.ClH/c8-4-1-3(7(11)12)6(10)2-5(4)9;/h1-2H,10H2,(H,11,12);1H

InChI-Schlüssel

GIOXTEWHZZNFCX-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1F)F)[NH3+])C(=O)O.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.